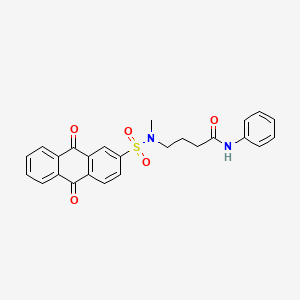

4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-phenylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-phenylbutanamide” is a chemical compound that holds immense potential in scientific research1. It’s available for purchase from various chemical suppliers231.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s likely that its synthesis involves complex organic reactions, given its structure1.Molecular Structure Analysis

The molecular formula of this compound is C19H17NO6S3. This suggests that it contains 19 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 6 oxygen atoms, and 1 sulfur atom3.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. However, given its complex structure, it’s likely that it can participate in a variety of organic reactions1.Physical And Chemical Properties Analysis

Unfortunately, I couldn’t find specific information on the physical and chemical properties of this compound.Scientific Research Applications

Chemical Synthesis and Characterization

4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-phenylbutanamide, as part of the broader anthracene derivatives, has been explored in various synthetic pathways and characterizations. For instance, studies on the sulfonation of anthracenes have provided insights into the chemical reactions and potential functional modifications of such compounds, including sulfonamides (F. V. D. Griendt & H. Cerfontain, 1979). Additionally, the synthesis of sulfonamidophenylethylamides, including structures similar to the specified compound, has shown potential in activating cardiac myosin, highlighting their relevance in medical research (M. Manickam et al., 2019).

Catalytic and Photocatalytic Applications

The anthracene core, particularly when modified with various functional groups including sulfonamido linkages, has been investigated for its catalytic and photocatalytic capabilities. For example, derivatives of anthracene have been utilized in photocatalytic processes, demonstrating their ability to facilitate reactions under visible light (Naoki Noto et al., 2018). This suggests potential applications of 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-phenylbutanamide in areas requiring photo-induced chemical transformations.

Bioactive Compound Development

The structural motif of anthracene sulfonamides has been explored for its bioactivity, particularly in the development of novel therapeutic agents. Research into sulfonamides derived from anthracene and their derivatives has shown promising results in terms of anticancer activity, highlighting the potential medicinal applications of these compounds (W. S. El‐serwy et al., 2020). Furthermore, the study of chalcone derivatives with pyrazole and sulfonamide pharmacophores, including anthracene structures, has revealed carbonic anhydrase inhibitory activities, suggesting a path toward novel drug candidates (M. Tuğrak et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the sources I found. However, like all chemicals, it should be handled with care, following appropriate safety protocols21.

Future Directions

This compound holds immense potential in scientific research, offering endless possibilities for innovative applications1. Its future directions likely depend on the specific research questions being pursued1.

properties

IUPAC Name |

4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5S/c1-27(15-7-12-23(28)26-17-8-3-2-4-9-17)33(31,32)18-13-14-21-22(16-18)25(30)20-11-6-5-10-19(20)24(21)29/h2-6,8-11,13-14,16H,7,12,15H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFELWJVXOFZPEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)NC1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-phenylbutanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3-Methoxypyridin-2-yl)cyclopropyl]methanamine](/img/structure/B2712185.png)

![N-(1-cyanocyclohexyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2712190.png)

![Cyclopropyl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2712192.png)

![3-Methoxy-N-methyl-N-[[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2712195.png)

![1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2712197.png)

![7-(3-chloro-2-methylphenyl)-2-(2-chloro-6-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2712203.png)

![N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2712207.png)

![3-amino-N-(naphthalen-1-yl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2712208.png)